L-histidinol

Overview

Description

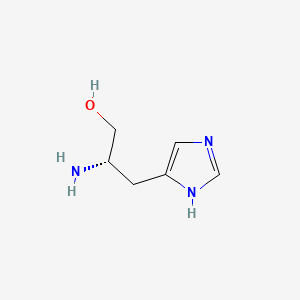

L-histidinol is a naturally occurring amino alcohol that serves as an intermediate in the biosynthesis of the amino acid L-histidine in bacteria, archaebacteria, fungi, and plants . It is generated from its immediate precursor, this compound phosphate, by a phosphatase . This compound is structurally similar to L-histidine but contains an alcohol group instead of a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-histidinol can be synthesized by the reduction of L-histidine methyl ester using electrogenerated solvated electrons . The solvated electrons solution is obtained by the electrolysis of a solution of lithium chloride in ethylamine, which permits easier handling than ammonia or methylamine . The reaction conditions include optimizing current intensity and temperature to enhance the yield of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of benzoyl and silylated derivatives of L-histidine or its methyl ester using metal hydrides such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride in ether or tetrahydrofuran . This method, however, has disadvantages associated with the use of metal hydrides in the presence of ethers.

Chemical Reactions Analysis

Two-Step Oxidation by Histidinol Dehydrogenase

L-histidinol dehydrogenase (EC 1.1.1.23) performs a bifurcated oxidation process:

Key mechanistic features :

-

Requires sequential NAD+ binding after substrate coordination

-

Zinc ion stabilizes substrate orientation but doesn't participate directly in redox chemistry

Histidinol Phosphatase Reaction

Histidinol phosphatase (EC 3.1.3.15) cleaves phosphate from this compound phosphate:

Reaction :

this compound phosphate + H₂O → this compound + phosphate

Catalytic characteristics :

-

Trinuclear metal center (Zn/Fe/Mn) activates water for hydrolysis

-

γ-metal ion coordinates substrate’s bridging oxygen as Lewis acid

Structural Determinants of Reactivity

Crystallographic studies reveal key molecular interactions:

Histidinol dehydrogenase (1.7 Å resolution structures) :

| Active Site Component | Functional Role |

|---|---|

| His327 | General acid/base catalyst |

| Glu326 | Activates hydrolytic water |

| Zn²⁺ | Positions substrate via N/O coordination |

| NAD+ binding domain | Rossmann fold variant with unique binding mode |

Histidinol phosphatase (2.1 Å structures) :

-

Sulfate ion mimics phosphate in oxyanion hole

-

Substrate recognition via histidinol’s imidazole coordination to β-metal ion

Kinetic Parameters

Quantitative analysis of enzymatic activities:

Mechanistic Analysis

Oxidation sequence :

-

Hydride transfer to NAD+ forms sp²-hybridized histidinaldehyde

-

Water attack on aldehyde carbonyl (Glu326-mediated) generates histidindiol

Phosphate hydrolysis :

This dual enzymatic processing ensures tight regulation of histidine production across bacteria, plants, and fungi, with structural conservation observed from E. coli to Medicago truncatula . The reactions exemplify how metalloenzymes couple metal coordination chemistry with organic catalysis to drive biosynthetic pathways.

Scientific Research Applications

Therapeutic Applications in Oncology

L-histidinol has been investigated for its potential to enhance the efficacy of various chemotherapeutic agents. Preclinical studies have demonstrated that combining this compound with established anticancer drugs can improve treatment outcomes.

- Combination with Chemotherapeutics : In studies involving transplantable tumors in mice, this compound was administered alongside drugs such as cyclophosphamide, bischloroethylnitrosourea (BCNU), and cisplatin. The results indicated that this compound increased the susceptibility of tumor cells to these agents, leading to significant improvements in survival rates compared to controls receiving chemotherapy alone .

- Mechanism of Action : The proposed mechanism involves this compound increasing the selectivity and efficacy of alkylating agents. For instance, in DBA/2J mice bearing P388 leukemia, this compound enhanced the effectiveness of BCNU and cisplatin, resulting in higher rates of tumor eradication .

- Pharmacokinetics : Pharmacokinetic studies showed rapid clearance of this compound from plasma following administration, with peak concentrations observed shortly after dosing. This rapid metabolism may influence its therapeutic window and effectiveness when combined with other agents .

Antibacterial Potential

This compound is also being explored for its role in bacterial biosynthesis pathways, particularly as a target for new antibacterial therapies.

- Histidine Biosynthesis Pathway : The enzyme this compound dehydrogenase (HDH), which catalyzes the conversion of this compound to histidine, is essential for the survival of various pathogens including those causing brucellosis and tuberculosis. Targeting HDH could lead to the development of novel antibacterial agents that exploit this pathway, which is absent in mammals .

- Structural Insights : Recent structural studies have provided a detailed understanding of HDH's active site and catalytic mechanism. This knowledge is crucial for rational drug design aimed at inhibiting HDH and potentially disrupting histidine biosynthesis in pathogenic bacteria .

Biotechnological Applications

This compound's role extends beyond therapeutic applications; it is also significant in biotechnological contexts.

- Amino Acid Production : The biosynthetic pathway involving this compound is utilized in microbial production systems for amino acids like histidine. Understanding this pathway can enhance the efficiency of strains like Corynebacterium glutamicum, which are engineered for large-scale production of amino acids .

- Metabolic Engineering : Advances in metabolic engineering have leveraged the histidine biosynthesis pathway to develop microbial strains capable of producing not only histidine but also other valuable metabolites .

Case Studies

Mechanism of Action

L-histidinol exerts its effects through its conversion to L-histidine via the enzyme histidinol dehydrogenase . This enzyme catalyzes the sequential NAD-dependent oxidations of this compound to L-histidinaldehyde and then to L-histidine . The active site residue His-327 participates in acid-base catalysis, whereas Glu-326 activates a water molecule . The zinc ion plays a crucial role in substrate binding but is not directly involved in catalysis .

Comparison with Similar Compounds

L-histidinaldehyde: An intermediate in the oxidation of this compound to L-histidine.

Uniqueness: . Its ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile compound in scientific research and industrial applications.

Biological Activity

L-histidinol, a key intermediate in the biosynthesis of the amino acid L-histidine, has garnered attention for its biological activities, particularly in the fields of microbiology and cancer research. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is primarily known for its role in the histidine biosynthetic pathway, which is present in bacteria, archaea, and plants but absent in mammals. This unique characteristic makes it a promising target for antibiotic development. The final step in this pathway is catalyzed by this compound dehydrogenase (HDH), an enzyme that converts this compound to L-histidine through a two-step oxidation process using NAD+ as a cofactor .

Enzymatic Activity of this compound Dehydrogenase

- Enzyme Type : Bifunctional enzyme (EC 1.1.1.23)

- Cofactors : NAD+, Zn²+, Mn²+

- Reactions :

The enzyme's activity is influenced by metal ions; for example, the presence of Mn²+ enhances its activity, while Zn²+ can inhibit it .

Antitumor Activity

Research indicates that this compound can enhance the efficacy of various chemotherapeutic agents. In vitro studies demonstrated that this compound increased the cytotoxic effects of doxorubicin on EAC (Ehrlich Ascites Carcinoma) cells. When combined with doxorubicin, this compound resulted in a significant increase in cell death compared to doxorubicin alone .

- In Vitro Findings :

- In Vivo Findings :

Potential as an Antibiotic Agent

Given that the histidine biosynthesis pathway is absent in mammals, inhibitors targeting HDH could serve as novel antibacterial agents. Studies have highlighted the essential role of HDH in bacteria such as Mycobacterium tuberculosis and Brucella suis, making it a prime target for drug development against these pathogens .

Case Studies and Research Findings

Q & A

Q. What is the biochemical role of L-histidinol in histidine biosynthesis, and how can its metabolic intermediates be experimentally traced?

This compound is a key intermediate in the histidine biosynthesis pathway, where it undergoes two sequential NAD⁺-dependent oxidations catalyzed by histidinol dehydrogenase (HDH) to form L-histidine . To trace intermediates like this compound phosphate (HOLP), researchers employ isotopic labeling (e.g., ¹⁴C-glucose) combined with chromatographic separation (HPLC or TLC) and mass spectrometry. For example, in yeast studies, HOLP accumulation under this compound treatment can be quantified to assess pathway compartmentation .

Q. How is this compound utilized in selecting genetically modified cell lines, and what methodological controls are required?

This compound (1–1.5 mg/ml) is used to select cells lacking functional histidinol dehydrogenase (e.g., DT40 knockout cells). Cells with disrupted HDH genes cannot convert this compound to histidine, leading to growth arrest in histidine-free media. Controls include:

- Validating knockout efficiency via PCR or Western blot.

- Confirming resistance thresholds (e.g., wild-type DT40 cells die at 0.25–0.5 mg/ml, while ANX5⁻/⁻ mutants survive at 1 mg/ml) .

Q. What structural features of histidinol dehydrogenase (HDH) inform the design of enzyme inhibitors?

HDH’s active site contains a Zn²⁺ ion critical for substrate binding and a Rossmann-fold domain for NAD⁺ coordination. Inhibitors like this compound analogs exploit these features:

- Zn²⁺ chelation : Competitive inhibitors mimic the substrate’s interaction with the metal ion.

- NAD⁺-binding disruption : Non-competitive inhibitors target the Rossmann fold’s dinucleotide-binding pocket.

Structural studies (X-ray crystallography at 1.7 Å resolution) reveal that mutations in residues like Glu-326 or His-327 reduce catalytic efficiency, guiding rational inhibitor design .

Q. How do contradictions in HDH’s catalytic mechanism impact experimental validation?

Early proposals suggested HDH transfers hydrides to the pro-R position of NAD⁺ in both oxidation steps. However, crystallographic data show the pro-S hydride is transferred first, followed by the pro-R hydride. To resolve such contradictions:

- Use isotopically labeled substrates (³H/²H) in kinetic assays.

- Compare wild-type vs. mutant HDH (e.g., His327Ala) to isolate proton-transfer steps .

Q. What protocols are recommended for inducing amino acid deprivation using this compound in cell culture?

This compound (10 mM) blocks histidine biosynthesis by competing with histidine for incorporation into tRNA. Methodological steps include:

- Pre-treating cells (e.g., HepG2) in histidine-free media for 24 hr.

- Adding this compound and monitoring downstream effects (e.g., p70 S6 kinase inhibition via Western blot) .

Q. How can researchers analyze the role of this compound phosphate phosphatase (HPP) in histidine biosynthesis?

HPP catalyzes HOLP hydrolysis to histidinol. Key approaches include:

- Enzyme kinetics : Measure catalytic efficiency (kₐₜₜ/Kₘ) under varying metal ions (Zn²⁺ vs. Mn²⁺ improves efficiency 100-fold) .

- Structural analysis : Co-crystallize HPP with HOLP or arsenate analogs to map active-site interactions .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

- TLC/HPLC : Use ≥98% pure this compound dihydrochloride as a reference standard. Derivatize samples with ninhydrin for UV detection .

- Mass spectrometry : Employ SMILES strings (e.g.,

N[C@H](CO)Cc1c[nH]cn1) for database matching .

Q. How is this compound applied in designing artificial enzymes for kinetic resolution?

This compound derivatives (e.g., tert-butyldiphenylsilyl ether of N-sulfonyl-L-histidinol) serve as chiral catalysts. Methods include:

- Stereoselective acylation : Achieve enantiomeric excess (e.g., S-selectivity up to 93:1) via hydrogen-bonding interactions .

- Polymer-bound catalysts : Immobilize on polystyrene for reusability .

Q. What experimental criteria ensure reproducibility in HDH knockout mouse studies?

- ES cell selection : Use retroviral promoter traps (e.g., U3His) with this compound resistance to disrupt genes like REX-1 .

- Germline validation : Confirm chimeric offspring via PCR and assess embryonic lethality in homozygotes .

Q. How do compartmentation studies using this compound refine models of histidine biosynthesis in yeast?

In Saccharomyces cerevisiae, this compound disrupts metabolic flux between cytosol and mitochondria. Experimental designs include:

- Isotope pulse-chase : Track ¹⁴C-glucose incorporation into histidine under this compound inhibition .

- Growth rate analysis : Compare histidine vs. histidinol supplementation in minimal media (e.g., 0.32 mM histidinol reduces doubling time to 0.37 hr⁻¹) .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863460 | |

| Record name | (S)-Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Histidinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4836-52-6 | |

| Record name | L-Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-propanol, beta-amino-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.